Bozepinib
Overview
Description
Bozepinib is a potent antitumor compound that has shown significant efficacy against various cancer cell lines, particularly breast cancer stem cells. It is known for its selective inhibition of kinases involved in carcinogenesis, proliferation, and angiogenesis. This compound has demonstrated a therapeutic index of 11.0 against the MDA-MB-231 human breast cancer cell line in relation to the normal MCF-10A cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bozepinib is synthesized through a multi-step process involving the reaction of 2,6-dichloropurine with 1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine. The reaction is typically carried out in the presence of triethylamine as a hydrochloride acid scavenger .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bozepinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can modify the purine ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted purine derivatives
Scientific Research Applications
Bozepinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibition and structure-activity relationships.
Biology: Investigated for its effects on cancer stem cells and its ability to inhibit key signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating breast and colon cancers.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
Mechanism of Action
Bozepinib exerts its effects by selectively inhibiting the HER-2 signaling pathway and the kinases JNK and ERK. It also inhibits AKT and VEGF, leading to anti-angiogenic and anti-migratory activities. This compound induces apoptosis and autophagy in cancer cells, contributing to its antitumor efficacy .
Comparison with Similar Compounds
Salinomycin: Similar in its ability to target cancer stem cells.
Lapatinib: Another HER-2 inhibitor used in breast cancer treatment.
Trastuzumab: A monoclonal antibody targeting HER-2.
Uniqueness of Bozepinib: this compound is unique due to its multi-targeted approach, affecting several key pathways involved in cancer progression. Its ability to selectively target cancer stem cells and inhibit multiple kinases makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3-(2,6-dichloropurin-9-yl)-1-(4-nitrophenyl)sulfonyl-3,5-dihydro-2H-4,1-benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N6O5S/c21-18-17-19(25-20(22)24-18)26(11-23-17)16-9-27(15-4-2-1-3-12(15)10-33-16)34(31,32)14-7-5-13(6-8-14)28(29)30/h1-8,11,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWZQHLAYGEBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=NC5=C4N=C(N=C5Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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